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Compound of Interest

Compound Name: GSK-364735

cat. No.: B8451372

GSK-364735: A Novel HIV-1 Integrase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK-364735, a novel and potent
inhibitor of HIV-1 integrase. It details the compound's mechanism of action, chemical
properties, in vitro efficacy, and resistance profile. Furthermore, this guide outlines the key
experimental protocols for the evaluation of HIV-1 integrase inhibitors and presents visual
diagrams of the HIV-1 integration pathway and a typical drug development workflow.

Core Compound and Efficacy Data

GSK-364735 is a naphthyridinone derivative that potently targets the strand transfer activity of
HIV-1 integrase.[1][2] It functions as a two-metal binding inhibitor, competitively binding to the
active site of the integrase enzyme.[1][2][3] This mechanism effectively blocks the integration of
the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle.[2][4][5]

Chemical Properties
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Property Value

Chemical Formula C19H18FN30a4

Molecular Weight 371.36 g/mol [6]

Chemical Structure N/A

Synonyms SIGSK-364735[7]

Salt Forms Potassium Salt, Sodium Salt[7][8][9][10]

In Vitro Efficacy and Binding Affinity

GSK-364735 has demonstrated potent antiviral activity against HIV-1 in various in vitro assays.

[1][]

Assay Cell TypelCondition ICso / ECso (NM) K_d_ (nM)
Integrase Strand Recombinant HIV-1

8 + 2[1][2] N/A
Transfer Integrase

Peripheral Blood

Antiviral Activity Mononuclear Cells 1.2 + 0.4[1][2] N/A
(PBMCs)
Antiviral Activity MT-4 Cells 5+ 1[1][2] N/A
o o Competitive Binding
Binding Affinity N/A 6 + 4[1][2]
Assay

Note: The antiviral potency of GSK-364735 is reduced in the presence of human serum. A 35-
fold decrease in potency was observed in 100% human serum in the MT-4 cell assay.[2][11]

Resistance Profile

A key characteristic of a novel antiretroviral is its activity against viral strains resistant to
existing drugs. GSK-364735 has shown a favorable resistance profile.
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Resistance Profile Observation

GSK-364735 retains full potency against HIV-1
Cross-Resistance strains resistant to reverse transcriptase
inhibitors (RTIs) and protease inhibitors (Pls).[1]

While active against some integrase inhibitor-
o _ resistant strains (e.g., T66l, E92Q), cross-
Integrase Inhibitor Resistance ) )
resistance has been observed with other

mutations.[1]

In vitro passage of HIV-1 in the presence of
Resistance Development GSK-364735 leads to the selection of resistance

mutations within the integrase active site.[2]

Signaling Pathway and Mechanism of Action

The primary target of GSK-364735 is the HIV-1 integrase-catalyzed strand transfer reaction.
The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition by
GSK-364735.
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HIV-1 Integration Pathway and Inhibition by GSK-364735.

Experimental Protocols

This section details the methodologies for key experiments used to characterize HIV-1
integrase inhibitors like GSK-364735.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of the
integration process.

Materials:
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e Recombinant HIV-1 Integrase

o Donor DNA (biotin-labeled oligonucleotide corresponding to the HIV-1 LTR U5 end)
o Target DNA (digoxigenin-labeled oligonucleotide)

o Streptavidin-coated microplates

e Assay buffer (containing Mg2* or Mn2*)

o Wash buffer

 Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

e TMB substrate

o Stop solution

Protocol:

» Coat streptavidin-coated microplate wells with the biotin-labeled donor DNA.
» Wash the wells to remove unbound donor DNA.

e Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor
DNA.

e Add serial dilutions of the test compound (e.g., GSK-364735) to the wells.

« Initiate the strand transfer reaction by adding the digoxigenin-labeled target DNA.
 Incubate to allow the integration reaction to proceed.

o Wash the wells to remove unreacted components.

» Add anti-digoxigenin-HRP antibody and incubate.

¢ Wash the wells to remove unbound antibody.
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Add TMB substrate and incubate until color develops.

Stop the reaction with a stop solution.

Read the absorbance at the appropriate wavelength.

Calculate the ICso value, which is the concentration of the inhibitor that reduces the strand

transfer activity by 50%.

Antiviral Activity Assay in MT-4 Cells

This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in a
human T-cell line.

Materials:

MT-4 cells

e HIV-1 viral stock (e.g., IlIB or NL4-3)
o Complete culture medium

e Test compound (e.g., GSK-364735)
e 96-well microplates

» Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase
activity assay, or a reporter gene assay)

Protocol:

Seed MT-4 cells in a 96-well microplate.

Add serial dilutions of the test compound to the wells.

Infect the cells with a predetermined amount of HIV-1.

Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-
5 days).
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 After the incubation period, quantify the extent of viral replication in the culture supernatant
or cell lysate using a chosen method.

o Determine the ECso value, which is the concentration of the compound that inhibits viral
replication by 50%.

o Concurrently, assess the cytotoxicity of the compound on uninfected MT-4 cells to determine
the 50% cytotoxic concentration (CCso).

Calculate the selectivity index (Sl) as the ratio of CCso to ECso.

Experimental Workflow for Inhibitor Development

The development of a novel HIV-1 integrase inhibitor follows a structured workflow, from initial
discovery to preclinical evaluation.
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Workflow for HIV-1 Integrase Inhibitor Development.

In conclusion, GSK-364735 is a potent HIV-1 integrase inhibitor with a well-defined mechanism
of action and a promising in vitro profile. The experimental protocols and workflows described
in this guide provide a framework for the continued research and development of this and other

novel antiretroviral agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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